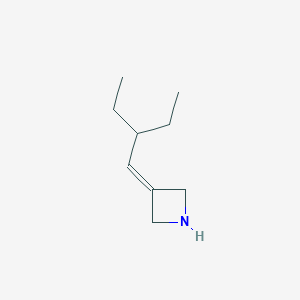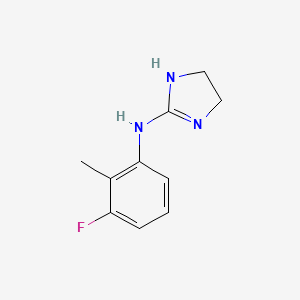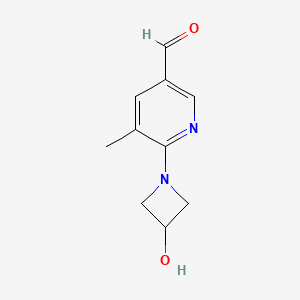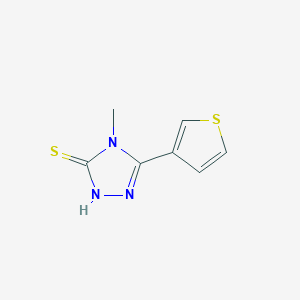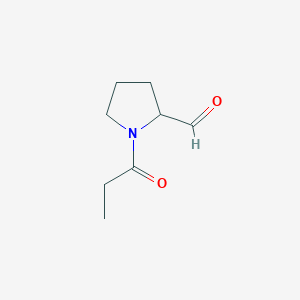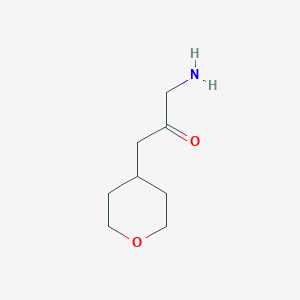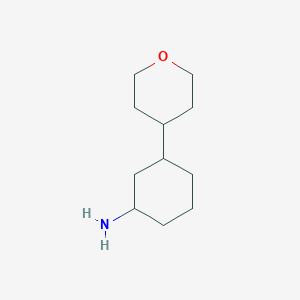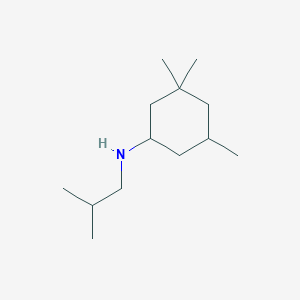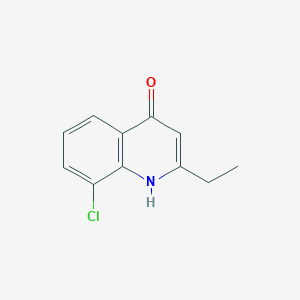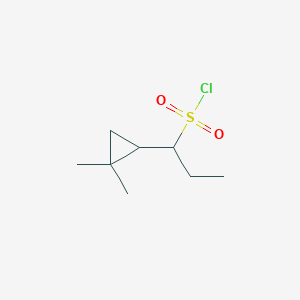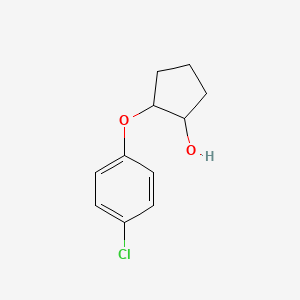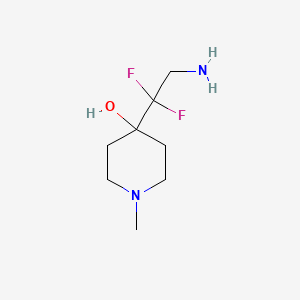
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is a fluorinated organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. The presence of fluorine atoms in its structure can significantly alter its chemical and biological properties, making it a compound of interest for scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-methylpiperidin-4-ol with 2-amino-1,1-difluoroethane under specific conditions to introduce the difluoroethyl group. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl ketones, while reduction may produce difluoroethyl alcohols.
Wissenschaftliche Forschungsanwendungen
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-Amino-1,1-difluoroethyl)benzoic acid hydrochloride
- 4-(2-Amino-1,1-difluoroethyl)phenol
Uniqueness
4-(2-Amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol is unique due to its specific structure, which includes a piperidine ring and difluoroethyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds.
Eigenschaften
Molekularformel |
C8H16F2N2O |
|---|---|
Molekulargewicht |
194.22 g/mol |
IUPAC-Name |
4-(2-amino-1,1-difluoroethyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H16F2N2O/c1-12-4-2-7(13,3-5-12)8(9,10)6-11/h13H,2-6,11H2,1H3 |
InChI-Schlüssel |
VGWHUJCQRLCSAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C(CN)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


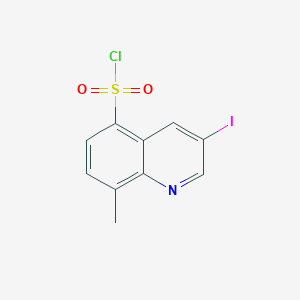
![2,6-Dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13173775.png)
